Cas no 5435-98-3 (4,4'-(2,2-diphenylethene-1,1-diyl)dibiphenyl)
5435-98-3 structure
Product Name:4,4'-(2,2-diphenylethene-1,1-diyl)dibiphenyl
Numero CAS:5435-98-3
MF:C38H28
MW:484.628930091858
CID:940846
PubChem ID:409483
Update Time:2025-04-19
4,4'-(2,2-diphenylethene-1,1-diyl)dibiphenyl Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4,4'-(2,2-diphenylethene-1,1-diyl)dibiphenyl
- 1-[2,2-diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene
- 4,4''-(2,2-diphenylethene-1,1-diyl)di-1,1'-biphenyl
- 4,4'-(2,2-Diphenylethene-1,1-diyl)di(1,1'-biphenyl)
- DTXSID10328343
- 5435-98-3
- NSC21391
- NSC-21391
-
- Inchi: 1S/C38H28/c1-5-13-29(14-6-1)31-21-25-35(26-22-31)38(36-27-23-32(24-28-36)30-15-7-2-8-16-30)37(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H
- Chiave InChI: DYMPFHZVTXTPOQ-UHFFFAOYSA-N
- Sorrisi: C(/C1C=CC(C2C=CC=CC=2)=CC=1)(\C1C=CC(C2C=CC=CC=2)=CC=1)=C(\C1C=CC=CC=1)/C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 484.219
- Massa monoisotopica: 484.219
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 38
- Conta legami ruotabili: 6
- Complessità: 645
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 11.2
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- Densità: 1.111
- Punto di ebollizione: 607.8°C at 760 mmHg
- Punto di infiammabilità: 325.6°C
- Indice di rifrazione: 1.649
- LogP: 10.02800
4,4'-(2,2-diphenylethene-1,1-diyl)dibiphenyl Letteratura correlata
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
5435-98-3 (4,4'-(2,2-diphenylethene-1,1-diyl)dibiphenyl) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso